An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethylpyridine from 4-Ethylpyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethylpyridine from 4-Ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and characterization.
4-Ethylpyridine (Starting Material)
4-Ethylpyridine is a colorless to pale yellow liquid with a distinct, unpleasant odor.[2][3] It is a polar organic compound soluble in many organic solvents with limited solubility in water.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [3][4][5][6][7] |
| Molecular Weight | 107.15 g/mol | [2][4][5][6][7] |
| CAS Number | 536-75-4 | [2][3][5][6][7] |
| Boiling Point | 164-170 °C | [4][8] |
| Melting Point | -91 °C | [4] |
| Density | 0.942 g/mL at 25 °C | [8] |
| Refractive Index | 1.5010 at 20 °C | [4][8] |
Spectroscopic Data:
-
¹H NMR: Spectra available on ChemicalBook.[9]
-
Mass Spectrum (EI): Data available in the NIST WebBook.[5]
-
IR Spectrum: Data available in the NIST WebBook.[6]
3-Bromo-4-ethylpyridine (Product)
3-Bromo-4-ethylpyridine is a yellow to light brown liquid.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| CAS Number | 38749-76-7 | [1] |
| Boiling Point | 216.7 °C at 760 mmHg | [10] |
| Purity | ≥ 97% | [10] |
Spectroscopic Data:
Experimental Protocol: Synthesis of 3-Bromo-4-ethylpyridine
Disclaimer: The following protocol is an adaptation from the synthesis of 3-bromo-4-methylpyridine and has not been experimentally validated for 4-ethylpyridine. Appropriate safety precautions and small-scale trials are strongly recommended.
This procedure is based on the electrophilic bromination of the pyridine ring, which is generally deactivated towards electrophilic substitution. The reaction, therefore, requires harsh conditions, such as the use of oleum (fuming sulfuric acid) to promote the reaction. The electron-donating nature of the ethyl group at the 4-position directs the incoming bromo group to the 3-position.
Reaction Scheme
Reagents and Equipment
-
4-Ethylpyridine
-
Bromine (Br₂)
-
Oleum (20% SO₃)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a fume hood, charge a round-bottom flask with oleum. Cool the flask in an ice bath.
-
Addition of Reactant: Slowly add 4-ethylpyridine to the cooled oleum with stirring.
-
Addition of Bromine: Once the addition of 4-ethylpyridine is complete, slowly add bromine dropwise from the dropping funnel, maintaining the temperature of the reaction mixture.
-
Reaction: After the addition of bromine, slowly heat the reaction mixture to the desired temperature (e.g., 120-130 °C, as adapted from similar reactions) and maintain it for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Drying: Combine the organic layers and dry over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 3-bromo-4-ethylpyridine.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3-bromo-4-ethylpyridine.
Caption: Experimental workflow for the synthesis of 3-bromo-4-ethylpyridine.
This guide provides a foundational understanding for the synthesis of 3-bromo-4-ethylpyridine. Researchers are encouraged to consult additional literature and perform careful optimization and safety assessments before undertaking this procedure in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pyridine, 4-ethyl- [webbook.nist.gov]
- 6. Pyridine, 4-ethyl- [webbook.nist.gov]
- 7. Pyridine, 4-ethyl- [webbook.nist.gov]
- 8. 4-Ethylpyridine 98 536-75-4 [sigmaaldrich.com]
- 9. 4-Ethylpyridine(536-75-4) 1H NMR [m.chemicalbook.com]
- 10. 3-Bromo-4-ethylpyridine | 38749-76-7 [sigmaaldrich.com]
